molecular formula C18H18ClN3O4S B565898 5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide CAS No. 1161719-52-3

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide

Katalognummer: B565898
CAS-Nummer: 1161719-52-3
Molekulargewicht: 407.869
InChI-Schlüssel: SDRYSINISHGRKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide is a compound known for its potent antithrombotic properties. It is an oral, direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation. This compound is under clinical development for the prevention and treatment of thromboembolic diseases .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticoagulation Therapy

Rivaroxaban has been extensively studied and utilized in various clinical settings:

  • Post-Surgical Patients : A study demonstrated that Rivaroxaban significantly reduced the incidence of VTE compared to traditional anticoagulants like warfarin .
  • Atrial Fibrillation Management : Clinical trials have shown that Rivaroxaban is as effective as warfarin in reducing stroke risk in patients with atrial fibrillation while offering a more favorable safety profile .

Cancer-related Thrombosis

Recent research indicates that Rivaroxaban may be beneficial in managing thrombosis associated with cancer. A study highlighted its efficacy in reducing recurrent venous thromboembolism in cancer patients compared to low-molecular-weight heparin .

Comparative Efficacy

A comparative analysis of Rivaroxaban with other anticoagulants reveals its advantages:

Anticoagulant Indication Administration Key Benefits
RivaroxabanVTE, Atrial FibrillationOralFixed dosing, no routine monitoring
WarfarinVTE, Atrial FibrillationOralRequires INR monitoring
ApixabanVTE, Atrial FibrillationOralLower bleeding risk than warfarin

Case Study: Efficacy in Elderly Patients

A clinical trial focusing on elderly patients demonstrated that Rivaroxaban provided effective anticoagulation with a manageable safety profile, reducing the risk of major bleeding events compared to traditional therapies .

Research Finding: Pharmacokinetics

Research indicates that Rivaroxaban exhibits predictable pharmacokinetics with rapid absorption and a half-life conducive to once-daily dosing. This characteristic enhances patient compliance and facilitates outpatient management strategies .

Wirkmechanismus

The compound exerts its effects by directly inhibiting Factor Xa, an enzyme that plays a critical role in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. The interaction of the neutral ligand chlorothiophene in the S1 subsite is crucial for its high affinity and potency .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other Factor Xa inhibitors such as rivaroxaban and apixaban. Compared to these, 5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide has unique structural features that contribute to its high potency and oral bioavailability. The presence of the morpholinyl group and the specific arrangement of oxo and chloro groups enhance its binding affinity and selectivity for Factor Xa .

Biologische Aktivität

5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide, commonly referred to in the context of its relationship with Rivaroxaban, exhibits significant biological activity primarily as an anticoagulant. This compound is a derivative of Rivaroxaban and shares similar pharmacological properties, particularly its mechanism of action involving the inhibition of Factor Xa.

The molecular formula of this compound is C18H20ClN3O4S, with a molecular weight of 409.89 g/mol. The structure includes a thiophene ring, which is critical for its biological activity. The compound's IUPAC name reflects its complex structure, which includes a chloro group and morpholine moiety.

PropertyValue
Molecular FormulaC18H20ClN3O4S
Molecular Weight409.89 g/mol
CAS Number721401-53-2
SMILESOC@@HCNc2ccc(cc2)N3CCOCC3=O

The primary mode of action for this compound is as a competitive inhibitor of Factor Xa. This enzyme plays a crucial role in the coagulation cascade by converting prothrombin into thrombin, which is essential for clot formation. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and consequently diminishes fibrin clot formation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in available literature; however, studies on Rivaroxaban suggest rapid absorption and high oral bioavailability. Following administration, it is expected that a significant portion is metabolized by cytochrome P450 enzymes, with metabolites excreted primarily via urine and feces.

Biological Activity Studies

Recent studies have highlighted the biological activity of related compounds and their implications in therapeutic settings:

  • Anticoagulant Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit potent anticoagulant effects comparable to established anticoagulants like Warfarin and Rivaroxaban .
  • Case Study - Rivaroxaban : In clinical trials, Rivaroxaban has shown efficacy in preventing venous thromboembolism (VTE) in patients undergoing orthopedic surgery. The findings suggest that derivatives like 5-Chloro-N-[2-oxo...] may also possess similar therapeutic benefits .

Case Studies

A notable case study involved the assessment of the compound's stability under various conditions, revealing that it degrades into several metabolites when exposed to acidic or basic environments. This degradation profile is critical for understanding the storage and handling requirements for pharmaceutical formulations containing this compound .

Eigenschaften

IUPAC Name

5-chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,20H,7-11H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRYSINISHGRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(=O)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.